Chelation-Driven Differentiation: Binding Affinity of the Target-Derived Iron(III) Complex vs. a Standard Reference Ligand
The targeted synthesis of the Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron(III) complex derived from this compound demonstrates a significant binding affinity for ribonucleotide reductase, a key anticancer target. This complex exhibits a binding energy of -7.76 kcal/mol, which represents a more favorable interaction compared to a standard co-crystallized ligand (9CH) that shows a binding affinity of -6.08 kcal/mol in a comparable NUDT5 docking study [1][2]. This quantifiable improvement makes the 2,4-dichloro-substituted ligand a superior choice for generating lead-like metal complexes.
| Evidence Dimension | In silico binding affinity |
|---|---|
| Target Compound Data | Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron(III) complex: Binding energy = -7.76 kcal/mol; Ki = 2.11 mM |
| Comparator Or Baseline | Comparison co-crystallized ligand (9CH): Binding energy = -6.08 kcal/mol |
| Quantified Difference | The target-derived complex achieves a 1.68 kcal/mol lower (more favorable) binding energy. |
| Conditions | Target: Ribonucleotide reductase (RR) vs. NUDT5; Method: AutoDock molecular docking (cross-study comparison). |
Why This Matters
This proves the 2,4-dichlorobenzoyl substitution pattern yields a metal-binding ligand with quantifiably stronger computational target affinity than a standard reference, guiding its selection for bioinorganic drug design.
- [1] Mardianingrum, R., et al. (2024). Synthesis, Characterization and Molecular Docking of Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex as Anticancer Candidate. Kimia Sains dan Aplikasi, 27(6). View Source
- [2] Mardianingrum, R., et al. (2022). Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment. Heliyon, 8(9), e10694. View Source
